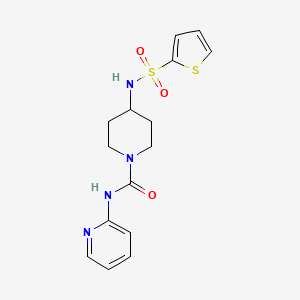![molecular formula C19H29N5O2 B6812482 N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide](/img/structure/B6812482.png)
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with a 4-methylpiperazin-1-yl group, a pyrrolidine ring with a 2-carboxamide group, and a 2-methylpropanoyl moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine core One common approach is the nucleophilic substitution reaction, where a pyridine derivative is reacted with 4-methylpiperazine under controlled conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to maximize yield and purity. This involves the use of high-throughput screening methods to identify the most efficient catalysts and solvents. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can substitute functional groups on the compound.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of new functional groups, leading to derivatives with altered properties.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, such as in the development of anticancer drugs and treatments for neurological disorders.
Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. The pathways involved can include signal transduction pathways, leading to alterations in cellular processes.
Comparison with Similar Compounds
N-methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Imatinib
Netupitant
Uniqueness: Unlike its similar compounds, N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide has a distinct structural motif that allows for unique interactions with biological targets. This specificity can lead to different biological activities and therapeutic potentials.
Properties
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-14(2)19(26)24-8-4-5-16(24)18(25)21-15-6-7-17(20-13-15)23-11-9-22(3)10-12-23/h6-7,13-14,16H,4-5,8-12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRDCFOQJIFMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanone](/img/structure/B6812401.png)
![3-[3-(2-methylpyrazol-3-yl)piperidin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B6812403.png)

![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6812408.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide](/img/structure/B6812419.png)
![N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B6812438.png)
![1-Methyl-3-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B6812444.png)
![1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone](/img/structure/B6812461.png)
![N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)isoquinoline-4-carboxamide](/img/structure/B6812466.png)
![N-[(2-methylpyrimidin-4-yl)methyl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B6812475.png)
![N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide](/img/structure/B6812477.png)


![N-[cyclopropyl(thiophen-2-yl)methyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide](/img/structure/B6812489.png)
